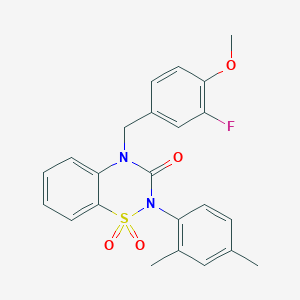

2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole derivatives involves multiple steps, starting from benzoic acid derivatives and proceeding through the formation of intermediates such as benzohydrazide and 1,3,4-oxadiazol-2-thiol . In another study, the synthesis began with the reaction of benzenesulfonyl chloride with ethyl isonipecotate, followed by subsequent conversions to yield the final N-substituted derivatives . The synthesis typically involves the use of DMF and sodium hydride or a weak base in a polar aprotic solvent to facilitate the reaction .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are confirmed using various spectral methods, including EI-MS, IR, and (1)H-NMR . Additionally, single crystal X-ray diffraction studies have been employed to determine the crystal structure of a similar compound, confirming its monoclinic system and lattice parameters .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by the formation of the 1,3,4-oxadiazole ring and subsequent thioether formation through the reaction with 2-bromoacetamide derivatives . The reactions are carefully controlled to ensure the formation of the desired N-substituted derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are inferred from their spectral data and crystallographic analysis. The compounds exhibit variable solubility in common solvents, which is typical for such heterocyclic compounds. The crystallographic analysis provides insight into the solid-state structure and stability of the compounds .

Biological Activity

The synthesized 1,3,4-oxadiazole derivatives have been screened for various biological activities. Most of the compounds in one study were found to be active against selected microbial species, with one compound, in particular, showing the most activity . Another study reported moderate to significant antibacterial activity . Furthermore, a related compound demonstrated remarkable anti-TB activity and superior antimicrobial activity, with MIC values lower than the standard .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

A study demonstrated the synthesis and evaluation of 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives, which were condensed with different phenyl acetamide derivatives. These compounds, including variants similar to the specified chemical structure, showed potent antimicrobial properties against a broad panel of bacterial and fungal strains. The presence of a fluorine atom significantly enhanced their antimicrobial effectiveness, suggesting their potential use in developing new antimicrobial agents (Parikh & Joshi, 2014).

Anticancer Research

In anticancer research, N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds were synthesized and showed promising cytotoxic activities against breast cancer cell lines. This study indicates the potential of such compounds in cancer therapy, highlighting their effectiveness in inhibiting cancer cell growth (Abu-Melha, 2021).

Antifungal and Apoptotic Effects

Another research focused on the antifungal and apoptotic effects of triazole-oxadiazole compounds against Candida species. These compounds demonstrated potent antifungal activity and were found to induce apoptosis in fungal cells, offering a potential pathway for treating fungal infections (Çavușoğlu, Yurttaş, & Cantürk, 2018).

Nematicidal and Antibacterial Activities

The synthesis and evaluation of N-phenylacetamide derivatives containing 4-arylthiazole moieties were reported, demonstrating significant antibacterial activity against various bacterial strains and promising nematicidal activity against Meloidogyne incognita. This study suggests the utility of such compounds in agricultural applications to control pests and diseases (Lu, Zhou, Wang, & Jin, 2020).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13FN4O2S2/c20-14-9-5-4-8-13(14)17-23-24-19(26-17)28-11-16(25)22-18-21-15(10-27-18)12-6-2-1-3-7-12/h1-10H,11H2,(H,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGLVUVAONWLVIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NN=C(O3)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13FN4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-bromophenyl)-5-(3-methoxybenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2528742.png)

![Tert-butyl 5-azaspiro[2.5]oct-6-ene-5-carboxylate](/img/structure/B2528744.png)

amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B2528751.png)

![N-(4-ethylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2528753.png)

![N-methyl-4-nitro-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine](/img/structure/B2528759.png)